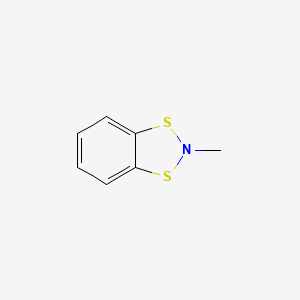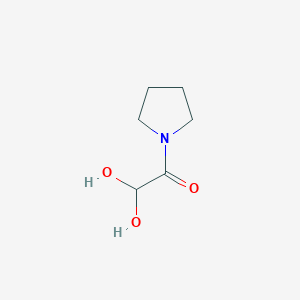
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a CAS Number of 45657-97-4 and a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main methods . The first method involves the reaction of pyrrolidine with other compounds, such as 2-chloropyrimidine . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of pyrrolidine derivatives in a single step .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage of the molecule, a phenomenon called "pseudorotation" .作用机制
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one binds to metal ions through its two hydroxyl groups and nitrogen atom in the pyrrolidine ring. The binding of metal ions to this compound can affect the properties of the metal ion, such as its reactivity and stability. This can be useful in various chemical reactions and biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in biological systems. It has been used in various studies to investigate the role of metal ions in biological processes, such as enzyme activity and DNA replication.
实验室实验的优点和局限性
One advantage of using 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments is its ability to selectively bind to metal ions, allowing for their detection and quantification. However, this compound can also bind to other molecules in biological samples, which can interfere with its ability to detect metal ions. Additionally, this compound has a relatively low binding affinity for some metal ions, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research involving 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one. One area of interest is the development of new methods for detecting metal ions in biological samples. Another area of interest is the use of this compound in the development of new drugs or therapies that target metal ions in disease states. Additionally, the use of this compound in the field of nanotechnology is an area of growing interest, as it can be used to modify the properties of metal nanoparticles.
合成方法
The synthesis of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one involves the reaction of pyrrolidine with glyoxylic acid, followed by reduction with sodium borohydride. This method has been well established in the literature and has been used in many studies.
科学研究应用
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one has been used in various scientific research applications due to its ability to chelate metal ions. One of the most common uses of this compound is in the analysis of metal ions in biological samples. This compound can be used to selectively bind to metal ions, allowing for their detection and quantification.
属性
IUPAC Name |
2,2-dihydroxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCQQGQIYPRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

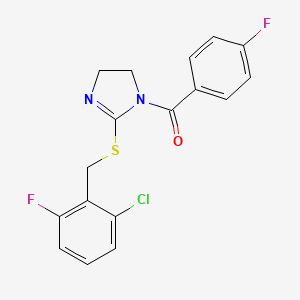
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)
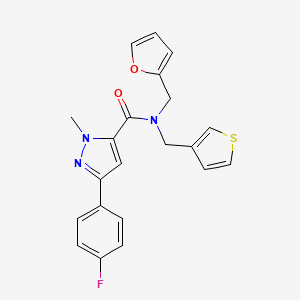
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)
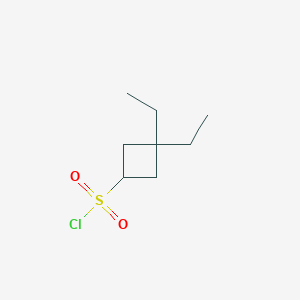
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
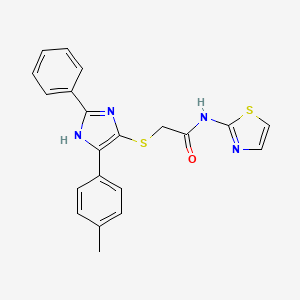
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

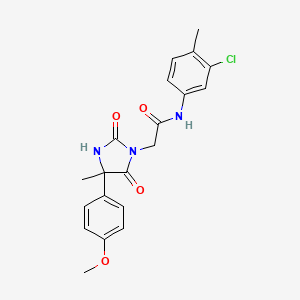
![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)
